

Application Notes and Protocols: (1S,2S,3R)-PLX-4545 and Pembrolizumab Combination Study

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Compound of Interest

Compound Name: (1S,2S,3R)-PLX-4545

Cat. No.: B15608569

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Introduction

(1S,2S,3R)-PLX-4545 is an orally bioavailable, selective molecular glue degrader of the transcription factor IKZF2 (Helios).[1][2][3] IKZF2 is a key regulator in maintaining the suppressive function of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen the anti-tumor immune response.[4][5] By degrading IKZF2, PLX-4545 aims to reprogram these immunosuppressive Tregs into pro-inflammatory effector T cells, thereby enhancing the body's natural ability to fight cancer.[3][5][6] Preclinical studies have demonstrated that PLX-4545 can induce the degradation of IKZF2, leading to a shift in the balance from Tregs to effector T cells and promoting the production of pro-inflammatory cytokines.[5]

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.[7][8][9] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), which are often overexpressed by cancer cells, pembrolizumab releases the "brakes" on the immune system and restores the cytotoxic T cell response against tumors.[7][8][9][10]

The combination of PLX-4545 and pembrolizumab presents a promising therapeutic strategy. By simultaneously targeting two distinct immunosuppressive mechanisms within the tumor

microenvironment—the Treg-mediated suppression via IKZF2 and the T cell exhaustion via the PD-1/PD-L1 axis—this combination has the potential to produce a more robust and durable anti-tumor immune response than either agent alone. Preclinical data has already suggested a synergistic effect, with the combination showing greater anti-tumor activity than either monotherapy.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)

These application notes provide a framework for a proposed Phase 1b/2a clinical study to evaluate the safety, tolerability, and preliminary efficacy of combining PLX-4545 with pembrolizumab in patients with advanced solid tumors.

Preclinical Data Summary

The following tables summarize the key preclinical findings for PLX-4545, both as a single agent and in combination with pembrolizumab.

Table 1: Preclinical Activity of PLX-4545

Parameter	Result	Model System	Reference
IKZF2 Degradation	Potent and selective degradation of IKZF2	In vitro and in vivo models	[1] [2]
Treg Reprogramming	Converts Tregs into effector-like T cells	In vitro human PBMC assays	[4]
Cytokine Production	Increased production of effector cytokines (e.g., IL-2, IFN γ)	In vitro human PBMC assays	[11]
Monotherapy Anti-Tumor Activity	Dose-dependent tumor growth inhibition	MDA-MB-231 xenograft model with human PBMC engraftment	[11]

Table 2: Preclinical Combination Activity of PLX-4545 and Pembrolizumab

Parameter	Result	Model System	Reference
Anti-Tumor Efficacy	Enhanced anti-tumor activity compared to either single agent	MDA-MB-231 xenograft model with human PBMC engraftment	[11][12]
Tumor Growth Inhibition	75% tumor growth inhibition with the combination (1 mg/kg each)	MDA-MB-231 TNBC model	[12]
Immune Cell Infiltration	Increased infiltration of effector T cells in tumor tissue	MDA-MB-231 TNBC model	[12]

Proposed Clinical Study Design: A Phase 1b/2a Trial

Title: A Phase 1b/2a, Open-Label, Dose-Escalation and Expansion Study to Evaluate the Safety, Tolerability, and Preliminary Efficacy of PLX-4545 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors.

Objectives:

- Primary (Phase 1b):
 - To determine the safety and tolerability of PLX-4545 in combination with pembrolizumab.
 - To establish the recommended Phase 2 dose (RP2D) of PLX-4545 in combination with pembrolizumab.
- Secondary (Phase 1b):
 - To characterize the pharmacokinetic (PK) profile of PLX-4545 when administered with pembrolizumab.
 - To evaluate the pharmacodynamic (PD) effects of the combination on peripheral blood and tumor tissue immune cell populations.

- To assess the preliminary anti-tumor activity of the combination.
- Primary (Phase 2a):
 - To evaluate the objective response rate (ORR) of the combination at the RP2D in specific tumor cohorts.
- Secondary (Phase 2a):
 - To further assess the safety and tolerability of the combination.
 - To evaluate the duration of response (DOR), disease control rate (DCR), and progression-free survival (PFS).

Study Population: Patients with histologically confirmed, unresectable or metastatic solid tumors who have progressed on or are intolerant to standard therapies. Specific cohorts for the Phase 2a expansion could include non-small cell lung cancer (NSCLC), melanoma, and other tumor types where checkpoint inhibitors are standard of care.

Study Design:

- Phase 1b (Dose Escalation): A standard 3+3 dose-escalation design will be used. Patients will receive a standard dose of pembrolizumab (e.g., 200 mg every 3 weeks) in combination with escalating doses of oral PLX-4545 administered once daily.
- Phase 2a (Dose Expansion): Once the RP2D is determined, expansion cohorts of patients with specific tumor types will be enrolled to further evaluate the safety and efficacy of the combination.

Experimental Protocols

Patient Screening and Enrollment

- Informed Consent: Obtain written informed consent from all patients prior to any study-related procedures.
- Eligibility Criteria Assessment:
 - Confirm diagnosis of an advanced solid tumor.

- Assess performance status (e.g., ECOG \leq 1).
- Review prior treatment history.
- Evaluate organ function via laboratory tests (hematology, chemistry) and urinalysis.
- Obtain baseline tumor imaging (e.g., CT or MRI).
- Obtain a fresh or archival tumor biopsy for baseline biomarker analysis.

Treatment Administration

- Pembrolizumab: Administer pembrolizumab at a dose of 200 mg as an intravenous infusion over 30 minutes every 3 weeks.
- PLX-4545: Administer PLX-4545 orally, once daily, at the dose level specified for the cohort. The starting dose will be based on preclinical toxicology data and the results of the ongoing Phase 1 monotherapy trial.

Safety and Tolerability Monitoring

- Adverse Event (AE) Monitoring: Monitor patients for AEs at each study visit. Grade AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
- Dose-Limiting Toxicity (DLT) Assessment: During the first cycle of the Phase 1b portion, monitor for DLTs.
- Laboratory Assessments: Perform hematology and serum chemistry assessments at baseline and regularly throughout the study.
- Vital Signs and Physical Examinations: Conduct at each study visit.

Efficacy Assessment

- Tumor Imaging: Perform tumor assessments using CT or MRI at baseline, every 6-9 weeks during the first year, and every 12 weeks thereafter.

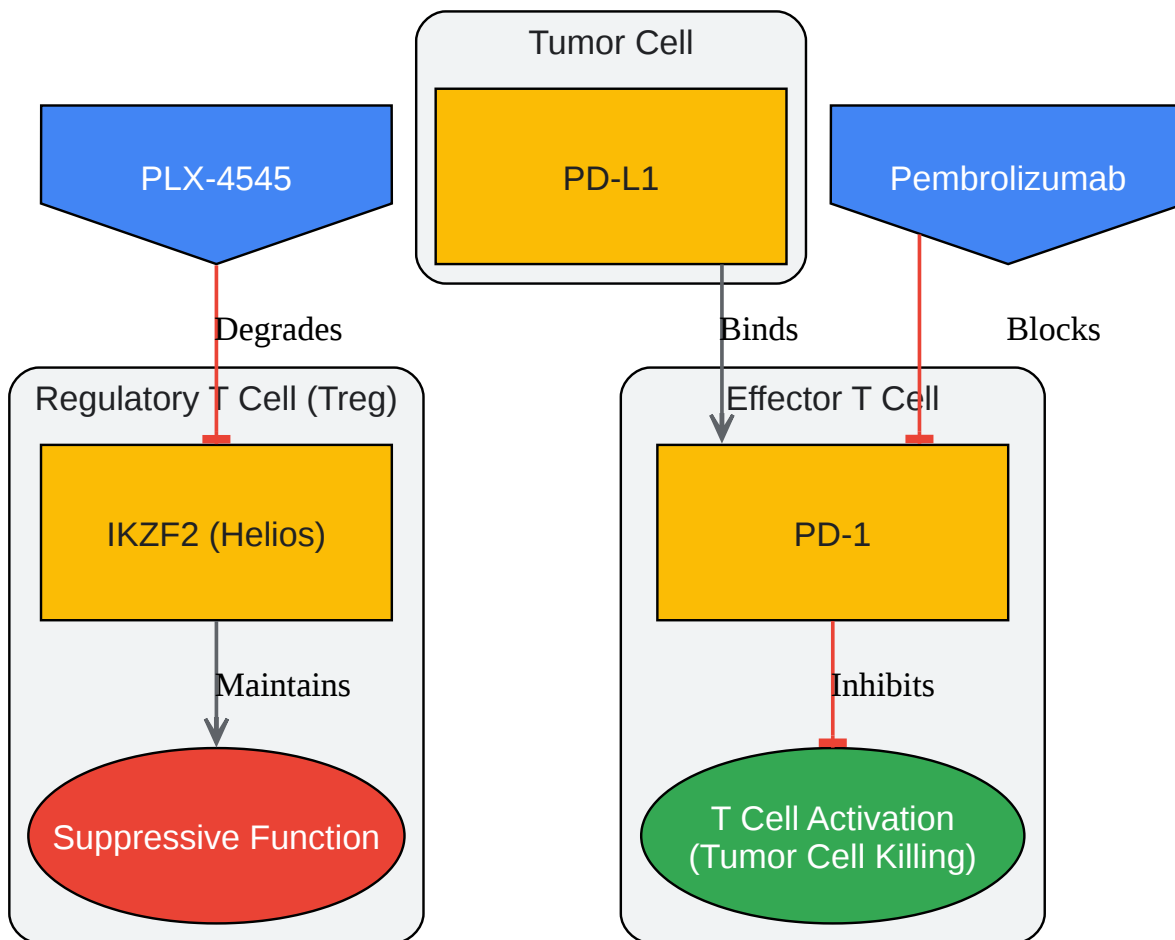
- Response Evaluation: Evaluate tumor response according to the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses

- PK Sampling: Collect peripheral blood samples at specified time points before and after PLX-4545 and pembrolizumab administration to determine the plasma concentrations of PLX-4545 and its metabolites.
- PD Biomarker Analysis (Peripheral Blood):
 - Collect peripheral blood mononuclear cells (PBMCs) at baseline and on-treatment.
 - Use flow cytometry to analyze immune cell subsets, including T cell populations (CD4+, CD8+, Tregs), and assess the expression of IKZF2 in Tregs.
 - Measure cytokine levels in plasma.
- PD Biomarker Analysis (Tumor Biopsies):
 - Obtain tumor biopsies at baseline and on-treatment.
 - Perform immunohistochemistry (IHC) and multiplex immunofluorescence (mIF) to assess the tumor immune microenvironment, including the density and location of various immune cell types.
 - Analyze gene expression profiles in the tumor tissue.

Visualizations

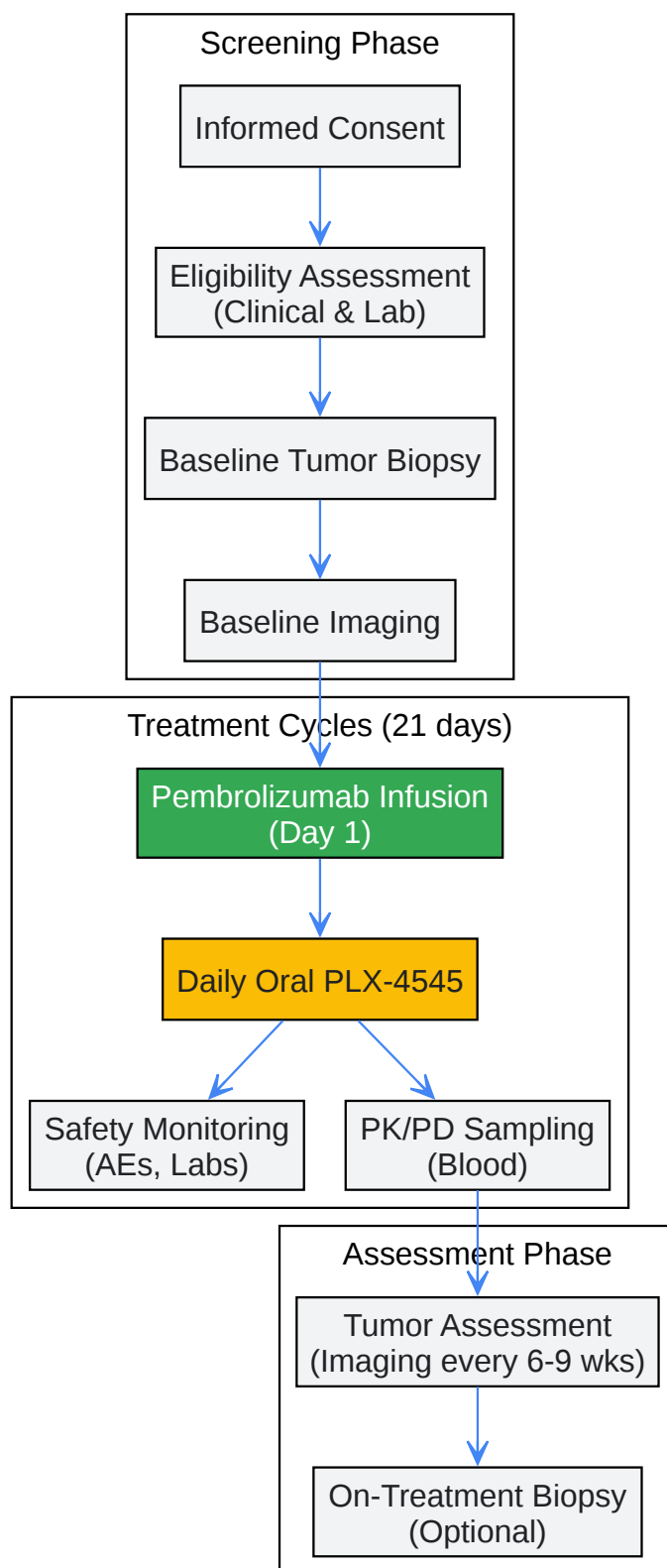
Signaling Pathway



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Caption: Dual blockade of immunosuppression by PLX-4545 and Pembrolizumab.

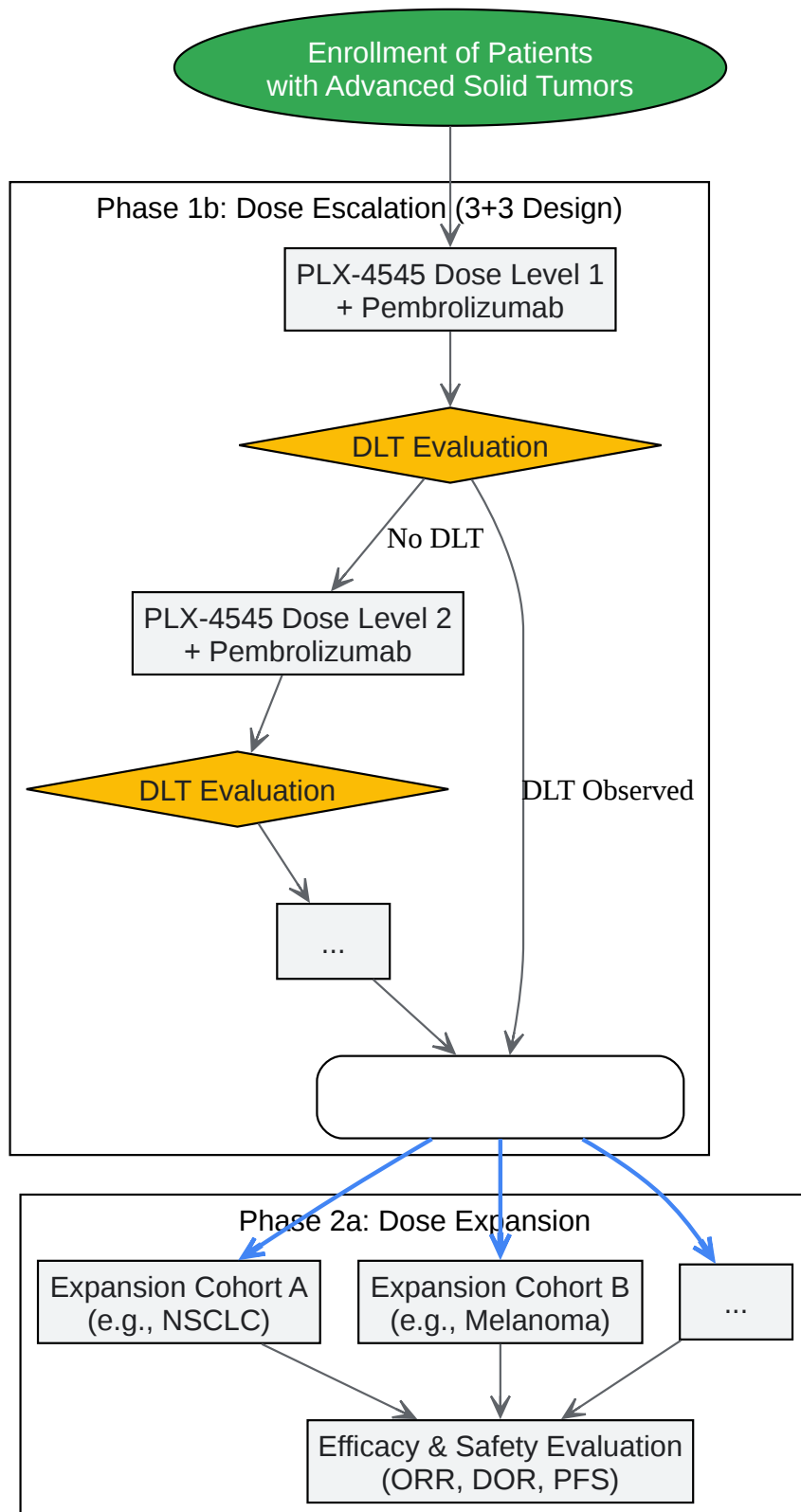
Experimental Workflow



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Caption: High-level workflow for the combination clinical trial.

Study Design Logic



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Caption: Logical flow of the Phase 1b/2a combination study design.

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